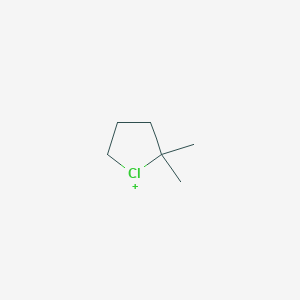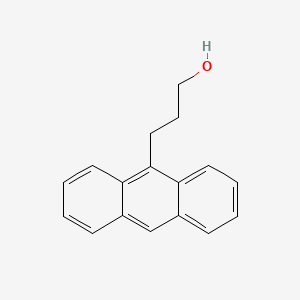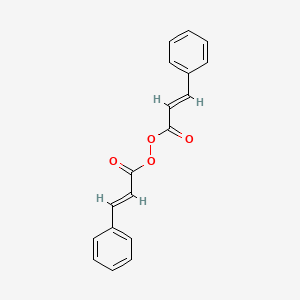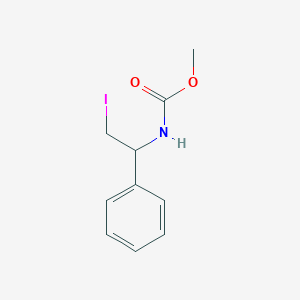
methyl N-(2-iodo-1-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-iodo-1-phenylethyl)carbamate is an organic compound with the molecular formula C10H12INO2. It is a derivative of carbamic acid and features an iodine atom attached to a phenylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N-(2-iodo-1-phenylethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-iodo-1-phenylethylamine with methyl chloroformate in the presence of a base such as calcium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(2-iodo-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Formation of substituted phenylethyl derivatives.
Oxidation: Formation of phenylacetone or phenylethanol.
Reduction: Formation of phenylethyl alcohol.
Hydrolysis: Formation of 2-iodo-1-phenylethylamine and methyl carbamate.
Aplicaciones Científicas De Investigación
Methyl N-(2-iodo-1-phenylethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl N-(2-iodo-1-phenylethyl)carbamate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The carbamate group can undergo hydrolysis, releasing active amines that interact with biological pathways. These interactions can modulate enzyme activity, protein function, and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-phenylethylcarbamate: Lacks the iodine atom, resulting in different reactivity and binding properties.
Ethyl N-(2-iodo-1-phenylethyl)carbamate: Similar structure but with an ethyl group instead of a methyl group, affecting its solubility and reactivity.
Methyl N-(2-bromo-1-phenylethyl)carbamate: Contains a bromine atom instead of iodine, leading to different chemical and biological properties
Uniqueness
Methyl N-(2-iodo-1-phenylethyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and influence its interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
22139-26-0 |
|---|---|
Fórmula molecular |
C10H12INO2 |
Peso molecular |
305.11 g/mol |
Nombre IUPAC |
methyl N-(2-iodo-1-phenylethyl)carbamate |
InChI |
InChI=1S/C10H12INO2/c1-14-10(13)12-9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13) |
Clave InChI |
RPGPHTCXKBGYRX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(CI)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



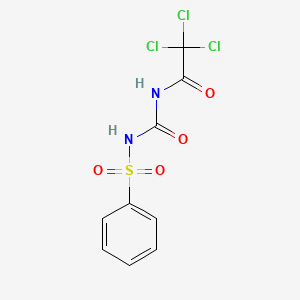
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
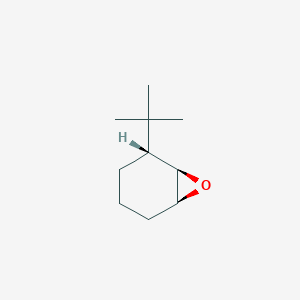
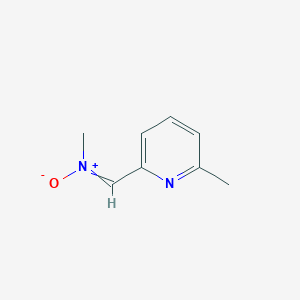

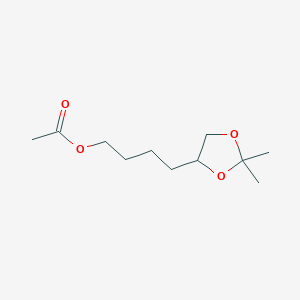
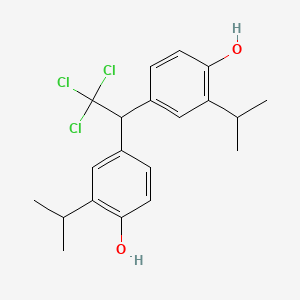
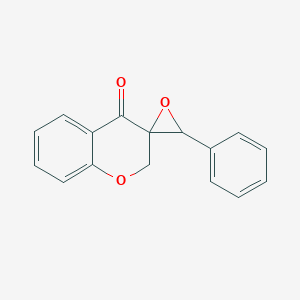
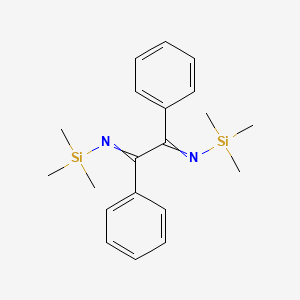
![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
